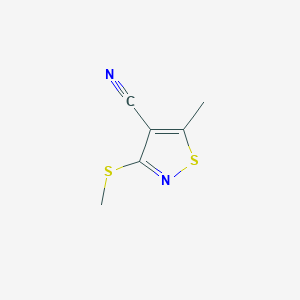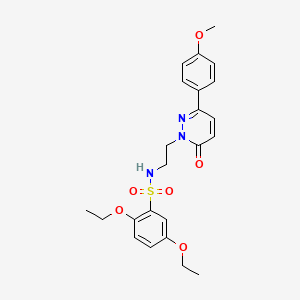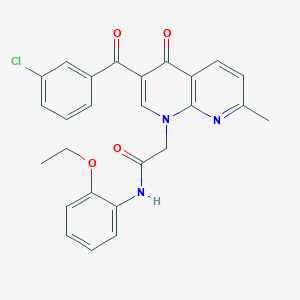
5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical of interest due to its potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves reactions with various alkylants and can lead to the formation of different structures depending on the reagents used . Additionally, the preparation of isothiazoles substituted at the 5-position can be achieved by treating methylsulphonyl compounds with appropriate bases, which may also be applicable to the synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile has been characterized using techniques such as FT-IR, X-ray diffraction, and density functional theory (DFT) calculations . These studies provide information on the geometrical parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the behavior of the molecule under different conditions.
Chemical Reactions Analysis
The reactivity of the methylsulfanyl group in related compounds has been explored through various chemical reactions. For instance, the interaction between cyano-triazines and methylsulfanyl-triazol-amines has been studied, showing that the methylsulfanyl group remains intact during the synthesis process . This suggests that the methylsulfanyl group in 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile may also exhibit stability under certain reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing methylsulfanyl groups and isothiazole rings can be inferred from studies on similar molecules. For example, the vibrational wavenumbers and MEP maps indicate the presence of negative regions localized over the sulfur atoms, which could be a site for nucleophilic attack . The stability of the methylsulfanyl group during synthesis and its potential role in bonding are also important aspects of the compound's chemical behavior .
科学的研究の応用
Antiviral Activities
Isothiazole derivatives, including compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, have been extensively studied for their antiviral properties. These compounds have shown significant activity against a broad spectrum of viruses. For instance, isothiazole derivatives have demonstrated notable antiviral effects against picornaviruses, human rhinovirus (HRV) serotypes, enteroviruses, and even against the herpes simplex virus type 1 (HSV-1) in some cases. The structural, topological, and vibrational properties of these derivatives contribute to their ability to traverse biological membranes rapidly, enhancing their antiviral activity. Moreover, their effectiveness can be linked to the different substituents attached to the isothiazole ring, which influences their reactivity and interaction with viral components (Romani et al., 2015), (Cutrì et al., 2002), (Garozzo et al., 2000).
HIV Replication Inhibition
Research into isothiazole derivatives has also uncovered their potential as HIV replication inhibitors. Specific compounds within this category have inhibited the replication of both HIV-1 and HIV-2 in cell-based assays, demonstrating effective concentrations that are non-toxic to the host cells. This suggests a promising avenue for the development of new antiretroviral drugs that could complement existing therapies, providing a basis for further investigation into their mechanism of action and potential for clinical application (Cutrì et al., 2004).
Synthetic Applications
Beyond their biological activities, isothiazole derivatives have been explored for their synthetic utility. Novel synthesis methods have been developed, leveraging the unique chemical properties of these compounds. For example, new routes have been established for synthesizing dihydro-1,2,4-triazoles and 2-pyridones, demonstrating the versatility of isothiazole derivatives as intermediates in organic synthesis. These methods highlight the potential for creating complex organic molecules with significant pharmacological activities, further broadening the scope of research and development in medicinal chemistry (Toyooka & Kubota, 1988), (Mathews et al., 2008).
特性
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRQKXBJUUQKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)
![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)
